molecular formula C25H21N5O2 B2485681 N-(4-methylbenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031664-48-8

N-(4-methylbenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2485681
CAS RN: 1031664-48-8
M. Wt: 423.476
InChI Key:
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Description

The study of triazoloquinazoline derivatives, such as the one mentioned, is significant due to their potential biological activities and applications in medicinal chemistry. These compounds have been synthesized and investigated for their various pharmacological properties.

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives often involves cyclization reactions and the use of different one-carbon donors. For instance, Alagarsamy et al. (2008) synthesized a series of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which shares a similar structure to the compound , by cyclizing 3-butyl-2-hydrazino-3H-quinazolin-4-one with various one-carbon donors (Alagarsamy, Shankar, & Murugesan, 2008).

Molecular Structure Analysis

The molecular structure of these compounds can be determined through various spectroscopic methods, including NMR, FT-IR, and X-ray diffraction. For example, Yao et al. (2022) reported the synthesis and structural characterization of a triazoline-quinazolinone compound, providing insights into the molecular structure through spectroscopy and X-ray diffraction (Yao et al., 2022).

Chemical Reactions and Properties

The reactivity of triazoloquinazoline derivatives toward various electrophiles and nucleophiles has been explored. For example, Fathalla et al. (2000) studied the regioselectivity of electrophilic attack on a model triazoloquinazoline compound, revealing insights into its chemical reactivity and the formation of S-substituted derivatives (Fathalla, Čajan, & Pazdera, 2000).

Scientific Research Applications

Antimicrobial Activity

Compounds related to the triazoloquinazoline family, such as 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, have demonstrated notable antimicrobial activities. These compounds, including triazolo[1,5-a]quinazoline derivatives, exhibit potent antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans, showing potential in the treatment of infections caused by these pathogens (Pokhodylo et al., 2021).

Anticancer Activity

Synthesized compounds within the triazoloquinazoline class have shown promising results in anticancer studies. For instance, derivatives of 1,2,4-triazolo[4,3-a]-quinoline have been evaluated for their anticancer activity, demonstrating significant cytotoxicity against certain cancer cell lines (Reddy et al., 2015). Additionally, novel isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazolines have been synthesized and assessed for antitumor and FGFR1 inhibitory activity, further highlighting the potential anticancer applications of this class of compounds (Voskoboynik et al., 2016).

Pharmacological Evaluation

The triazoloquinazoline family, including derivatives such as 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides, has been subject to pharmacological evaluation. Some of these derivatives have shown positive inotropic activity, which could be relevant in the development of cardiac therapies (Liu et al., 2009).

properties

IUPAC Name

3-(3-methylphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2/c1-15-6-8-17(9-7-15)14-26-24(31)19-10-11-20-21(13-19)30-23(27-25(20)32)22(28-29-30)18-5-3-4-16(2)12-18/h3-13,29H,14H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZLWWFAKRCUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

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